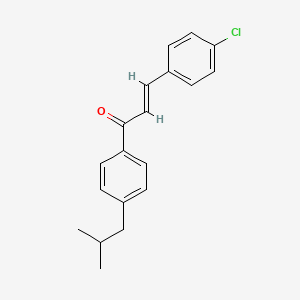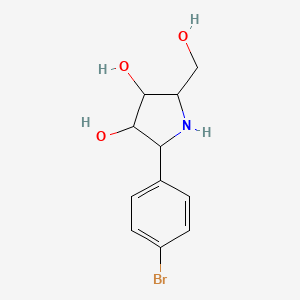
3-(4-Chlorophenyl)-1-(4-isobutylphenyl)prop-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-1-(4-isobutylphenyl)prop-2-EN-1-one, also known as Clomiphene, is a selective estrogen receptor modulator (SERM) that is commonly used in scientific research. It is a synthetic compound that has been shown to have a variety of applications in both basic and clinical research.
Mechanism of Action
3-(4-Chlorophenyl)-1-(4-isobutylphenyl)prop-2-EN-1-one works by binding to estrogen receptors in target tissues, such as the hypothalamus and pituitary gland. This results in a decrease in the negative feedback loop that normally inhibits the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). The increased levels of FSH and LH stimulate the ovaries to produce more follicles and eggs, which can increase the chances of ovulation and pregnancy.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In women, it can increase the levels of estradiol and progesterone, which are important hormones for ovulation and pregnancy. In men, it can increase testosterone levels and improve sperm count and motility. In addition, this compound has been shown to have anti-estrogenic effects in breast cancer cells, which can slow the growth and spread of tumors.
Advantages and Limitations for Lab Experiments
3-(4-Chlorophenyl)-1-(4-isobutylphenyl)prop-2-EN-1-one has several advantages for lab experiments, including its ability to induce ovulation and regulate hormone levels in both men and women. It is also relatively easy to administer and has a well-established safety profile. However, there are also limitations to its use in lab experiments. For example, it can have variable effects on different individuals and may not be effective for all types of infertility or breast cancer.
Future Directions
There are several future directions for research on 3-(4-Chlorophenyl)-1-(4-isobutylphenyl)prop-2-EN-1-one. One area of interest is its potential use in the treatment of other types of cancer, such as ovarian and endometrial cancer. Another area of interest is its potential use in male contraception, as it has been shown to be effective in reducing sperm count and motility. Additionally, there is ongoing research on the optimal dosing and administration of this compound for infertility treatment and breast cancer therapy.
Synthesis Methods
3-(4-Chlorophenyl)-1-(4-isobutylphenyl)prop-2-EN-1-one is synthesized through a multi-step process starting with the reaction of 4-chlorobenzaldehyde with acetone to form 3-(4-chlorophenyl)-2-butanone. This intermediate is then reacted with 4-isobutylbenzaldehyde in the presence of a base to form the final product, this compound.
Scientific Research Applications
3-(4-Chlorophenyl)-1-(4-isobutylphenyl)prop-2-EN-1-one is primarily used in scientific research as a tool to study the effects of estrogen on various physiological processes. It is commonly used to induce ovulation in women with infertility issues and to treat male infertility. In addition, this compound has been shown to have anti-estrogenic effects in breast cancer cells and has been studied as a potential treatment for breast cancer.
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-[4-(2-methylpropyl)phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClO/c1-14(2)13-16-3-8-17(9-4-16)19(21)12-7-15-5-10-18(20)11-6-15/h3-12,14H,13H2,1-2H3/b12-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKZCMSHVHHKTL-KPKJPENVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


